molecular formula C9H10BrNO2 B3022617 Methyl 2-amino-4-bromo-3-methylbenzoate CAS No. 851045-38-0

Methyl 2-amino-4-bromo-3-methylbenzoate

Cat. No.: B3022617
CAS No.: 851045-38-0
M. Wt: 244.08 g/mol
InChI Key: FOCWGRWJOKQCAE-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromo-3-methylbenzoate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid and features a bromine atom, an amino group, and a methyl ester group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-4-bromo-3-methylbenzoate can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of 3-methylbenzoic acid, followed by esterification and subsequent amination. The reaction conditions typically involve the use of bromine or a brominating agent, an esterification catalyst such as sulfuric acid, and an amination reagent like ammonia or an amine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-bromo-3-methylbenzoate involves its participation in various chemical reactions to form new chemical bonds. The amino group and bromine atom play crucial roles in nucleophilic aromatic substitution reactions, facilitating the formation of more complex molecules with specific structural and functional properties . These reactions contribute to the compound’s versatility in constructing diverse chemical structures.

Comparison with Similar Compounds

  • Methyl 2-amino-4-bromobenzoate
  • Methyl 2-amino-5-bromobenzoate
  • Ethyl 4-aminobenzoate
  • 4-Amino-3-bromobenzonitrile

Comparison: Methyl 2-amino-4-bromo-3-methylbenzoate is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo.

Biological Activity

Methyl 2-amino-4-bromo-3-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C₉H₁₀BrNO₂
  • Molecular Weight : 230.06 g/mol
  • Functional Groups : The compound features a methyl ester group, an amino group, and a bromine atom attached to a benzene ring, which contribute to its unique chemical properties and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Compounds with similar structures often show effectiveness against various bacterial strains. The presence of the amino group is thought to enhance its interaction with microbial cell membranes, potentially disrupting their integrity.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways involved in tumor growth.

The mechanism of action for this compound involves several chemical reactions facilitated by its functional groups:

  • Nucleophilic Aromatic Substitution : The amino group and bromine atom play crucial roles in nucleophilic aromatic substitution reactions, allowing the formation of more complex molecules with specific biological activities.
  • Interaction with Biological Targets : The specific biological activities depend on how the compound interacts with various biological targets, necessitating further investigation to elucidate these interactions fully.

Case Studies

  • Antimicrobial Activity :
    • A study reported that this compound exhibited significant activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.
  • Anticancer Activity :
    • In vitro studies demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines. For instance, one derivative showed a reduction in cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment.

Comparative Analysis with Similar Compounds

To better understand the position of this compound within its chemical class, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesSimilarity Level
Methyl 2-amino-5-bromobenzoateBromine at the 5-position; similar amino groupHigh
Methyl 2-amino-6-bromobenzoateBromine at the 6-position; similar amino groupHigh
Methyl 2,3-diamino-5-bromobenzoateTwo amino groups; bromine at the 5-positionModerate
Methyl 2-amino-5-bromo-3-methylbenzoateAdditional methyl group; similar amino and bromo groupsHigh

This table illustrates that compounds with similar functional groups often exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique potential of this compound in medicinal applications.

Properties

IUPAC Name

methyl 2-amino-4-bromo-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCWGRWJOKQCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851045-38-0
Record name methyl 2-amino-4-bromo-3-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add (trimethylsilyl)diazomethane (16.5 mL, 33 mmol, 2 M in hexane) to a solution of 2-amino-4-bromo-3-methyl-benzoic acid (3.8 g, 16.5 mmol) in ethyl acetate (50 mL) and ethanol (50 mL) at room temperature and stir the solution for 16 h. Remove the solvent under reduced pressure. Chromatograph the residue over silica gel, eluting with hexanes/ethyl acetate, to afford the title compound (3.54 g, 88%). MS (ES+): 245 (M+H).
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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